11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and diazepin precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the ethoxy and methoxy groups.
Cyclization reactions: to form the dibenzo[b,e][1,4]diazepin core structure.
Hydrogenation reactions: to reduce specific functional groups and achieve the desired hexahydro configuration.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and facilitate reactions.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion channels: Modulating ion channel activity to affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: shares structural similarities with other dibenzo[b,e][1,4]diazepin derivatives.
Other similar compounds: This compound, This compound.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the resulting biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H28N2O3 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-(3-ethoxyphenyl)-9-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O3/c1-3-33-22-11-7-9-19(15-22)28-27-25(29-23-12-4-5-13-24(23)30-28)16-20(17-26(27)31)18-8-6-10-21(14-18)32-2/h4-15,20,28-30H,3,16-17H2,1-2H3 |
InChI Key |
UEJVMKHATLIVQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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